1-(azepan-1-ylmethyl)-1H-indole-2,3-dione
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Overview
Description
1-(azepan-1-ylmethyl)-1H-indole-2,3-dione is a chemical compound with a complex structure that includes an indole core and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione typically involves the reaction of indole derivatives with azepane. One common method is the alkylation of indole with azepane in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(azepan-1-ylmethyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-ylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The azepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-ylmethyl)-1H-indole: Similar structure but lacks the dione functionality.
4-(azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one: Contains a chromenone core instead of an indole.
2-(1H-indol-3-ylsulfanyl)-ethylamine: Features a different substituent on the indole ring.
Uniqueness
1-(azepan-1-ylmethyl)-1H-indole-2,3-dione is unique due to the presence of both the indole core and the azepane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
13129-70-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(azepan-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)17(15(14)19)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |
InChI Key |
AQNYLCPQJCOMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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